molecular formula C8H5FN2O B3219858 7-Fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde CAS No. 1190321-14-2

7-Fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde

Cat. No.: B3219858
CAS No.: 1190321-14-2
M. Wt: 164.14 g/mol
InChI Key: BBNSIKSZGNIPHC-UHFFFAOYSA-N
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Description

7-Fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde is a heterocyclic compound that contains both a pyrrole and a pyridine ring. The presence of a fluorine atom at the 7th position and an aldehyde group at the 3rd position makes this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde typically involves multi-step reactions. One common method includes the palladium-catalyzed Larock indole synthesis, which is used to create the functionalized indole unit. This is followed by a Pd-catalyzed one-pot sequential Buchwald–Hartwig amination/C–H activation reaction to form the key pyrrolo[2,3-c]carbazole unit .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: 7-Fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid.

    Reduction: 7-Fluoro-1H-pyrrolo[2,3-c]pyridine-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-Fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. By inhibiting these receptors, the compound can induce apoptosis and inhibit the migration and invasion of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O/c9-8-7-6(1-2-10-8)5(4-12)3-11-7/h1-4,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBNSIKSZGNIPHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1C(=CN2)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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